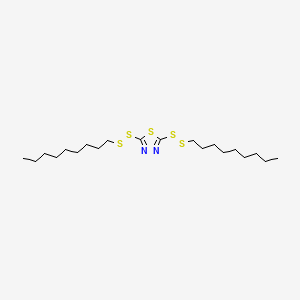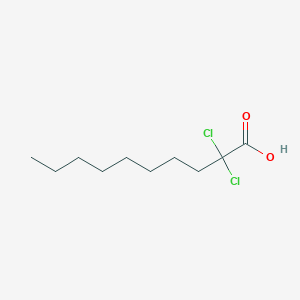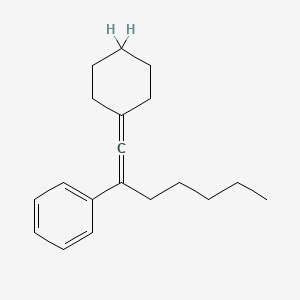
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and ethylheptanoyl groups in its structure suggests potential biological activity and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorobenzene derivative reacts with the imidazolidine-2,4-dione core.
Attachment of the 3-ethylheptanoyl group: This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(3-ethylpentanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylhexanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The length of the ethylheptanoyl chain, in particular, could influence its solubility, reactivity, and interaction with biological targets.
Propriétés
| 112523-96-3 | |
Formule moléculaire |
C18H22Cl2N2O3 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-3-5-6-12(4-2)7-16(23)21-11-17(24)22(18(21)25)15-9-13(19)8-14(20)10-15/h8-10,12H,3-7,11H2,1-2H3 |
Clé InChI |
WXTDPTOZWXGMHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)


silane](/img/structure/B14308830.png)
![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)




